Zirconium(4+);tetrahydroxide;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

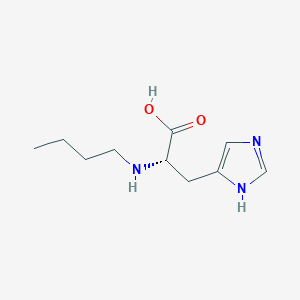

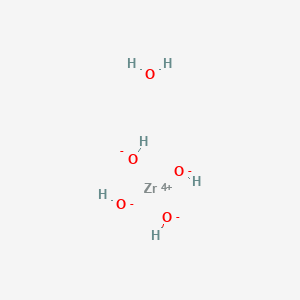

Zirconium(4+);tetrahydroxide;hydrate, commonly referred to as Zirconium(IV) hydroxide, is a white to off-white solid with the chemical formula Zr(OH)₄. It is sparingly soluble in water and possesses a relatively high specific surface area, ion exchange capacity, good thermal stability, and dielectric properties . This compound is often used as a precursor in the preparation of various zirconium-based materials and catalysts.

Métodos De Preparación

Zirconium(IV) hydroxide can be synthesized through the mild base hydrolysis of zirconium halides and nitrates. A typical precursor used in this process is zirconium oxychloride. The reaction involves the addition of a base, such as ammonia, to an aqueous solution of zirconium oxychloride, resulting in the precipitation of zirconium(IV) hydroxide . Industrial production methods often involve similar hydrolysis reactions, followed by filtration, washing, and drying to obtain the final product.

Análisis De Reacciones Químicas

Zirconium(IV) hydroxide undergoes several types of chemical reactions, including:

- Decomposition: When heated at 550°C, zirconium(IV) hydroxide decomposes to form zirconium dioxide (ZrO₂) and water .

Zr(OH)4→ZrO2+2H2O

Reaction with Mineral Acids: Zirconium(IV) hydroxide reacts with mineral acids to form corresponding zirconium salts. For example, reaction with hydrochloric acid yields zirconium chloride, while reaction with sulfuric acid produces zirconium sulfate .Zr(OH)4+4HCl→ZrCl4+4H2O

Zr(OH)4+2H2SO4→Zr(SO4)2+4H2O

Aplicaciones Científicas De Investigación

Zirconium(IV) hydroxide has a wide range of scientific research applications, including:

Environmental Remediation: Zirconium(IV) hydroxide is used to fabricate coated magnetic materials for the removal of anionic dyes from aqueous solutions.

Nanomaterials: Zirconia-based nanomaterials, derived from zirconium(IV) hydroxide, have applications as nanocatalysts, nanosensors, and adsorbents.

Mecanismo De Acción

The mechanism by which zirconium(IV) hydroxide exerts its effects is primarily related to its high specific surface area and ion exchange capacity. These properties enable it to interact with various molecules and ions, facilitating catalytic and adsorption processes. In catalysis, zirconium(IV) hydroxide can act as a solid acid catalyst, promoting reactions through the donation or acceptance of protons. In environmental applications, its ion exchange capacity allows it to effectively remove contaminants from water.

Comparación Con Compuestos Similares

Zirconium(IV) hydroxide is often compared with other zirconium compounds, such as zirconium dioxide (ZrO₂) and zirconium oxychloride (ZrOCl₂). While zirconium dioxide is primarily used in ceramics and refractories due to its high thermal stability, zirconium oxychloride is commonly used as a precursor in the synthesis of other zirconium compounds. Zirconium(IV) hydroxide is unique in its combination of high specific surface area, ion exchange capacity, and versatility in various applications .

Similar compounds include:

- Zirconium dioxide (ZrO₂)

- Zirconium oxychloride (ZrOCl₂)

- Zirconium sulfate (Zr(SO₄)₂)

These compounds share some properties with zirconium(IV) hydroxide but differ in their specific applications and chemical behaviors.

Propiedades

Número CAS |

59271-57-7 |

|---|---|

Fórmula molecular |

H6O5Zr |

Peso molecular |

177.27 g/mol |

Nombre IUPAC |

zirconium(4+);tetrahydroxide;hydrate |

InChI |

InChI=1S/5H2O.Zr/h5*1H2;/q;;;;;+4/p-4 |

Clave InChI |

WIWFPCBMLUXFOG-UHFFFAOYSA-J |

SMILES canónico |

O.[OH-].[OH-].[OH-].[OH-].[Zr+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)

![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)

![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)

![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)

![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)